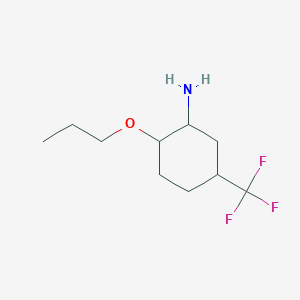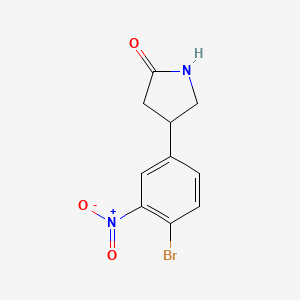
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrN2O3 It is a derivative of pyrrolidinone, featuring a bromine and nitro group attached to a phenyl ring
Preparation Methods
The synthesis of 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 4-(4-bromo-3-aminophenyl)pyrrolidin-2-one .
Scientific Research Applications
4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, potentially leading to the development of new pharmaceuticals.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of bromine and nitro substituents on biological activity, aiding in the understanding of structure-activity relationships.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex chemical entities, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its bromine and nitro groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-(4-Bromo-3-nitrophenyl)pyrrolidin-2-one include:
4-(4-Bromo-2-nitrophenyl)pyrrolidin-2-one: Differing only in the position of the nitro group, this compound may exhibit different reactivity and biological activity.
1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one: This isomer has the bromine and nitro groups in different positions, which can affect its chemical properties and applications.
4-(4-Nitrophenyl)pyrrolidin-2-one: Lacking the bromine substituent, this compound provides insights into the role of the bromine atom in the activity and reactivity of the molecule.
Properties
Molecular Formula |
C10H9BrN2O3 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
4-(4-bromo-3-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-2-1-6(3-9(8)13(15)16)7-4-10(14)12-5-7/h1-3,7H,4-5H2,(H,12,14) |
InChI Key |
BVZXHEKNPBPJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



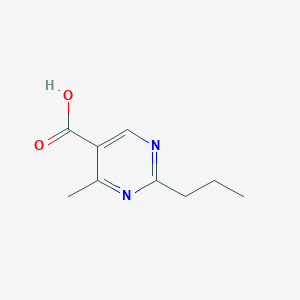



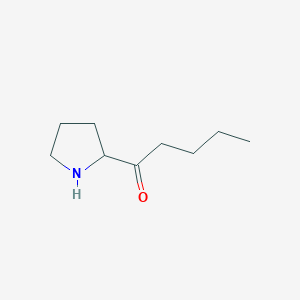
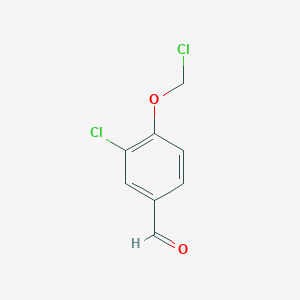
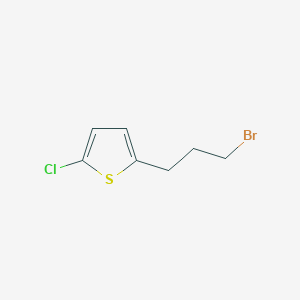
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)

